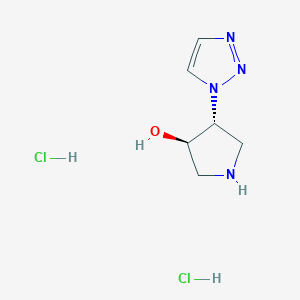![molecular formula C18H17FN2OS B2852159 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 922466-35-1](/img/structure/B2852159.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the fluorine atom at the 6-position of the benzothiazole ring and the isopropyl group on the phenyl ring contribute to its unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-fluorobenzo[d]thiazole-2-amine and 4-isopropylphenylacetic acid.
Coupling Reaction: The amine group of 6-fluorobenzo[d]thiazole-2-amine reacts with the carboxylic acid group of 4-isopropylphenylacetic acid in the presence of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Large-scale reactors and automated systems are employed to ensure consistent quality and cost-effectiveness.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen.
Substitution: Substitution reactions can occur at various positions on the benzothiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Halogenated derivatives, alkylated compounds, and other substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits antimicrobial properties, making it useful in the study of microbial resistance and the development of new antibiotics. Medicine: The compound has shown potential in anti-inflammatory and antioxidant applications, contributing to research in the treatment of chronic diseases and oxidative stress-related conditions. Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide
Uniqueness: The presence of the fluorine atom at the 6-position of the benzothiazole ring distinguishes N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide from its analogs. This fluorine atom enhances the compound's chemical stability and biological activity, making it a valuable candidate for various applications.
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-11(2)13-5-3-12(4-6-13)9-17(22)21-18-20-15-8-7-14(19)10-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPXOBCOIQWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2852076.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)



![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)
![N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2852083.png)

![2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2852085.png)

![N-cyclohexyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2852088.png)
![2-chloro-6-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2852089.png)
![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2852092.png)
![3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2852096.png)
